

Ethylenediamine monohydrochloride CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ethylenediamine monohydrochloride
Cat. No.:	B098974

[Get Quote](#)

Ethylenediamine Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine monohydrochloride, a primary amine salt, serves as a versatile building block in organic synthesis and holds significance in the pharmaceutical industry. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methods. Furthermore, it delves into its toxicological profile and metabolic fate, offering crucial information for its safe handling and application in research and drug development.

Chemical and Physical Properties

Ethylenediamine monohydrochloride is the salt formed from the neutralization of one of the two amino groups of ethylenediamine with one equivalent of hydrochloric acid. Its properties are summarized below.

Property	Value	Reference
CAS Number	18299-54-2	[1]
Molecular Formula	C ₂ H ₉ CIN ₂	[1]
Molecular Weight	96.56 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	>300 °C (decomposes)	[2] [3]
Solubility	Soluble in water	[3]
pKa	(of ethylenediamine) pK _{b1} = 3.28, pK _{b2} = 6.44	

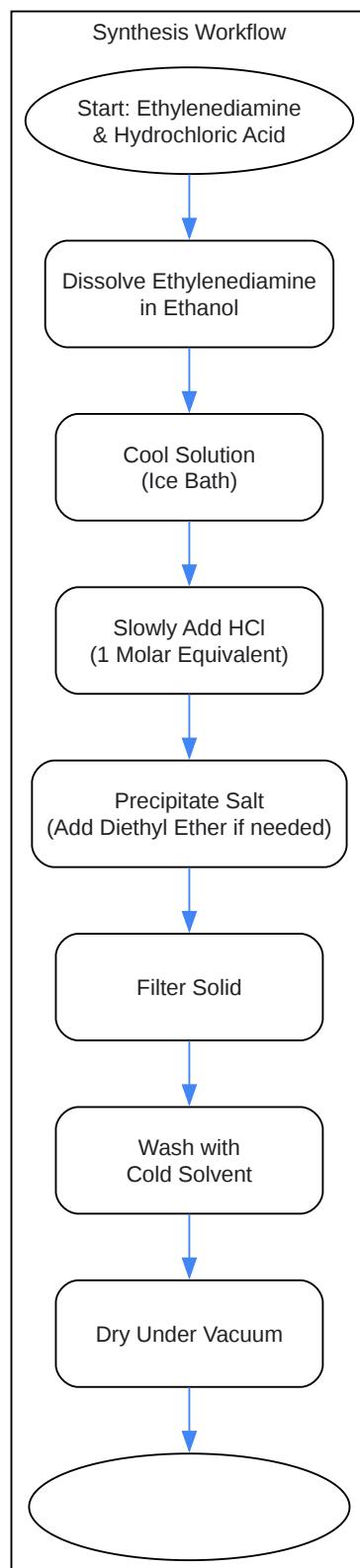
Synthesis and Manufacturing

The industrial production of ethylenediamine typically involves the reaction of 1,2-dichloroethane with ammonia at high temperature and pressure. This process generates hydrogen chloride, which forms a salt with the amine. The free amine is then liberated by the addition of a base like sodium hydroxide and purified by fractional distillation[\[4\]](#).

Experimental Protocol: Laboratory Scale Synthesis of Ethylenediamine Hydrochloride

While a specific protocol for the monohydrochloride is not readily available, it can be prepared by careful neutralization of ethylenediamine with one molar equivalent of hydrochloric acid. Alternatively, the dihydrochloride is more commonly synthesized and can be used as a starting material. The following protocol describes a general method for preparing an amine hydrochloride salt which can be adapted for **ethylenediamine monohydrochloride**[\[5\]](#).

Materials:


- Ethylenediamine
- Concentrated Hydrochloric Acid (HCl)

- Ethanol
- Anhydrous diethyl ether or acetone
- Beaker
- Stirring apparatus
- Ice bath

Procedure:

- Dissolve a calculated amount of ethylenediamine in a minimal amount of ethanol in a beaker.
- Cool the solution in an ice bath.
- Slowly, and with constant stirring, add one molar equivalent of concentrated hydrochloric acid dropwise to the cooled ethylenediamine solution. The reaction is exothermic.
- After the addition is complete, continue stirring for a short period.
- The **ethylenediamine monohydrochloride** salt may precipitate out of the solution. If not, precipitation can be induced by the addition of a non-polar solvent like anhydrous diethyl ether or acetone.
- Collect the precipitated solid by filtration.
- Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum.

A visual representation of the general synthesis workflow is provided below.

[Click to download full resolution via product page](#)

General synthesis workflow for **ethylenediamine monohydrochloride**.

Analytical Methods

Several analytical methods are available for the quantification and identification of ethylenediamine and its salts.

Method	Description	Reference
High-Performance Liquid Chromatography (HPLC)	A common method for the determination of ethylenediamine in various matrices. It often involves pre-column derivatization to introduce a chromophore or fluorophore for enhanced detection.	
NIOSH Method 2540	An established method for the determination of ethylenediamine in air samples. It involves collection on a sorbent tube, desorption, and analysis by HPLC.	
Gas Chromatography (GC)	Suitable for the analysis of volatile amines like ethylenediamine.	

Experimental Protocol: HPLC Analysis of Ethylenediamine

The following is a general outline of an HPLC method for the analysis of ethylenediamine.

Materials:

- HPLC system with a fluorescence or UV detector
- C18 reverse-phase column

- Mobile phase (e.g., methanol/water mixture)
- Derivatizing agent (e.g., o-phthalaldehyde (OPA))
- Ethylenediamine standard solutions
- Sample for analysis

Procedure:

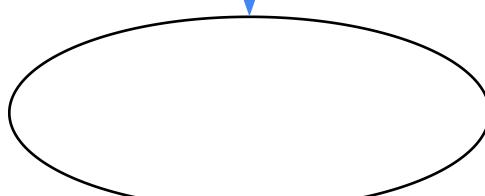
- Sample Preparation: Prepare a solution of the sample containing ethylenediamine in a suitable solvent.
- Derivatization: Mix an aliquot of the sample or standard solution with the derivatizing agent (e.g., OPA) in a basic buffer to form a fluorescent derivative.
- Chromatographic Separation: Inject the derivatized sample onto the HPLC system. Elute the derivative isocratically or with a gradient using the mobile phase.
- Detection: Monitor the eluent using a fluorescence detector set at the appropriate excitation and emission wavelengths for the derivative, or a UV detector.
- Quantification: Determine the concentration of ethylenediamine in the sample by comparing the peak area to a calibration curve prepared from the standard solutions.

Toxicology and Safety

Ethylenediamine and its salts are corrosive and can cause severe skin burns and eye damage^[6]. Inhalation of vapors or dust can irritate the respiratory tract^[6]. It is also a known skin and respiratory sensitizer, meaning it can cause allergic reactions upon repeated exposure^[6].

Endpoint	Value	Species	Reference
LD50 (Oral)	1200 mg/kg	Rat	[7]
LD50 (Dermal)	560 mg/kg	Rabbit	[7][8]
LC50 (Inhalation)	Not available for monohydrochloride	-	
Skin Corrosion/Irritation	Corrosive	Rabbit	[8]
Eye Damage/Irritation	Causes serious eye damage	-	[8]
Sensitization	May cause skin and respiratory sensitization	Human	[6]

Metabolism


Ethylenediamine is absorbed from the gastrointestinal tract. The primary metabolic pathway involves N-acetylation. The major metabolite found in urine is N-acetyleneethylenediamine.

The metabolic pathway of ethylenediamine can be visualized as follows:

Metabolic Pathway of Ethylenediamine

N-Acetylation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylenediamine monohydrochloride | C2H9ClN2 | CID 458598 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. 乙二胺 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11
[sciencemadness.org]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [Ethylenediamine monohydrochloride CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098974#ethylenediamine-monohydrochloride-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

